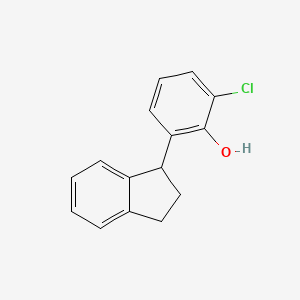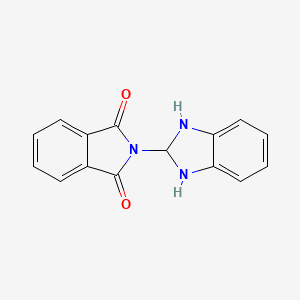
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both benzimidazole and isoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of benzimidazole derivatives with isoindole derivatives. One common method involves the reaction of 2-aminobenzimidazole with phthalic anhydride under reflux conditions in a suitable solvent such as toluene or xylene. The reaction is typically carried out at elevated temperatures (around 120-150°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of benzimidazole oxides and isoindole oxides.
Reduction: Formation of reduced benzimidazole and isoindole derivatives.
Substitution: Formation of substituted benzimidazole and isoindole derivatives with various functional groups.
科学的研究の応用
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(1H-Benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the dihydro moiety, which may affect its reactivity and biological activity.
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-indole-1,3(2H)-dione: Contains an indole ring instead of an isoindole ring, leading to different chemical and biological properties.
Uniqueness
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both benzimidazole and isoindole moieties, which confer distinct chemical reactivity and potential biological activities. The dihydro moiety also adds to its uniqueness, influencing its stability and reactivity.
特性
CAS番号 |
85354-91-2 |
|---|---|
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-benzimidazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H11N3O2/c19-13-9-5-1-2-6-10(9)14(20)18(13)15-16-11-7-3-4-8-12(11)17-15/h1-8,15-17H |
InChIキー |
OFJHISDHGMZLEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


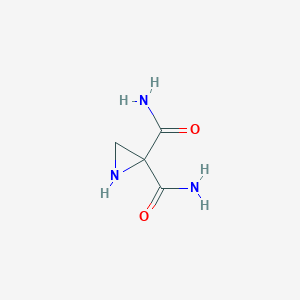
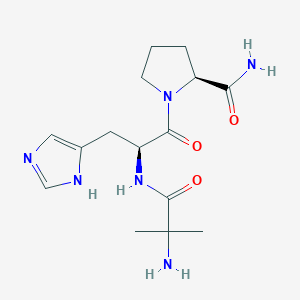
methanone](/img/structure/B14423254.png)
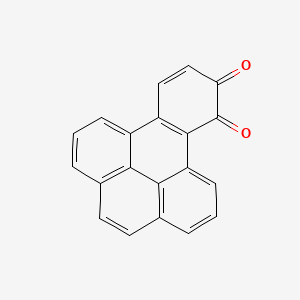
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
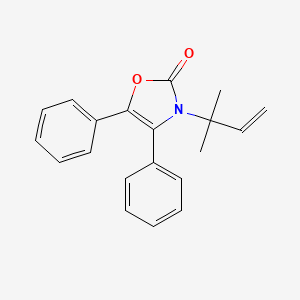
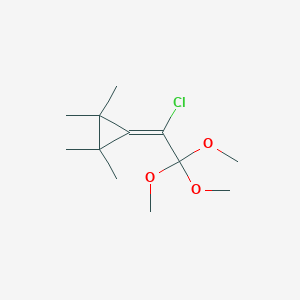
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
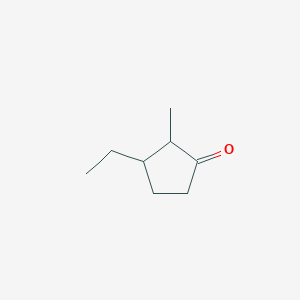
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
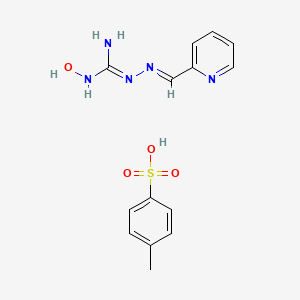
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
